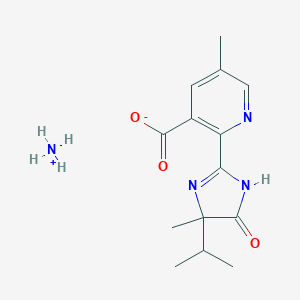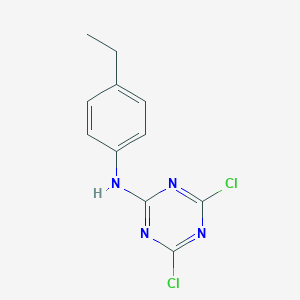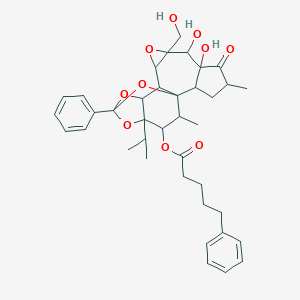
Octahydromezerein
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Octahydromezerein is a natural compound that has been found to possess a wide range of biological activities. It is a sesquiterpene lactone that is extracted from the roots of the plant Carpesium abrotanoides L.
Mécanisme D'action
Octahydromezerein exerts its biological activities through various mechanisms. It has been found to inhibit the production of pro-inflammatory cytokines such as interleukin-1β and tumor necrosis factor-α. It also inhibits the activation of nuclear factor-κB, which is a transcription factor that regulates the expression of genes involved in inflammation and cancer. Octahydromezerein has also been found to induce apoptosis in cancer cells by activating the caspase cascade.
Biochemical and Physiological Effects:
Octahydromezerein has been shown to have various biochemical and physiological effects. It has been found to reduce the levels of reactive oxygen species and lipid peroxidation, which are markers of oxidative stress. It also increases the activity of antioxidant enzymes such as superoxide dismutase and catalase. Octahydromezerein has been shown to improve cognitive function and memory in animal models of Alzheimer's disease.
Avantages Et Limitations Des Expériences En Laboratoire
Octahydromezerein has several advantages for lab experiments. It is a natural compound that is readily available and can be obtained through relatively simple extraction and purification processes. It has been extensively studied for its biological activities and has been shown to possess anti-inflammatory, anti-tumor, and neuroprotective properties. However, one of the limitations of Octahydromezerein is that it is a sesquiterpene lactone, which can be toxic in high doses. Therefore, careful consideration should be given to the concentration used in lab experiments.
Orientations Futures
There are several future directions for the study of Octahydromezerein. One of the areas of research is to investigate its potential use in the treatment of various cancers. Another area of research is to further elucidate its mechanism of action and identify its molecular targets. Additionally, studies could be conducted to investigate the pharmacokinetics and pharmacodynamics of Octahydromezerein to determine its efficacy and safety in humans.
Conclusion:
In conclusion, Octahydromezerein is a natural compound that has been found to possess a wide range of biological activities. It has been extensively studied for its anti-inflammatory, anti-tumor, and neuroprotective properties. Octahydromezerein exerts its biological activities through various mechanisms and has several advantages for lab experiments. However, careful consideration should be given to the concentration used in lab experiments due to its potential toxicity. There are several future directions for the study of Octahydromezerein, and further research is needed to fully understand its potential therapeutic applications.
Méthodes De Synthèse
Octahydromezerein can be obtained through a series of extraction and purification processes from the roots of Carpesium abrotanoides L. The extraction process involves grinding the roots and extracting the compound using solvents such as ethanol, methanol, or water. The extract is then purified using various chromatography techniques such as column chromatography, thin-layer chromatography, and high-performance liquid chromatography.
Applications De Recherche Scientifique
Octahydromezerein has been extensively studied for its biological activities. It has been found to possess anti-inflammatory, anti-tumor, and anti-viral properties. It has also been shown to have neuroprotective effects and can be used for the treatment of Alzheimer's disease. Octahydromezerein has been studied for its potential use in the treatment of various cancers such as breast cancer, lung cancer, and liver cancer.
Propriétés
Numéro CAS |
124392-15-0 |
|---|---|
Nom du produit |
Octahydromezerein |
Formule moléculaire |
C38H46O10 |
Poids moléculaire |
662.8 g/mol |
Nom IUPAC |
[6,7-dihydroxy-8-(hydroxymethyl)-4,18-dimethyl-5-oxo-14-phenyl-16-propan-2-yl-9,13,15,19-tetraoxahexacyclo[12.4.1.01,11.02,6.08,10.012,16]nonadecan-17-yl] 5-phenylpentanoate |
InChI |
InChI=1S/C38H46O10/c1-21(2)36-30(44-27(40)18-12-11-15-24-13-7-5-8-14-24)23(4)37-26-19-22(3)29(41)35(26,43)33(42)34(20-39)31(45-34)28(37)32(36)46-38(47-36,48-37)25-16-9-6-10-17-25/h5-10,13-14,16-17,21-23,26,28,30-33,39,42-43H,11-12,15,18-20H2,1-4H3 |
Clé InChI |
PXVGITCSLQQEDI-UHFFFAOYSA-N |
SMILES |
CC1CC2C34C(C(C5(C(C3C6C(O6)(C(C2(C1=O)O)O)CO)OC(O4)(O5)C7=CC=CC=C7)C(C)C)OC(=O)CCCCC8=CC=CC=C8)C |
SMILES canonique |
CC1CC2C34C(C(C5(C(C3C6C(O6)(C(C2(C1=O)O)O)CO)OC(O4)(O5)C7=CC=CC=C7)C(C)C)OC(=O)CCCCC8=CC=CC=C8)C |
Autres numéros CAS |
145680-57-5 |
Synonymes |
octahydromezerein |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



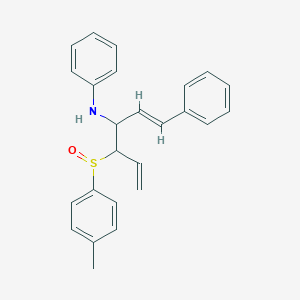
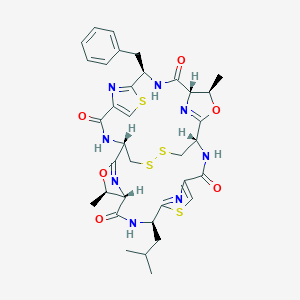
![1-[(4-Chlorophenyl)methyl]-5-oxopyrrolidine-2-carboxylate](/img/structure/B219905.png)
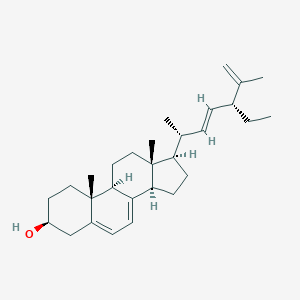

![5-[(E)-5-(2,2-dimethyl-6-methylidenecyclohexyl)-3-methylpent-2-enyl]phenazin-1-one](/img/structure/B219930.png)

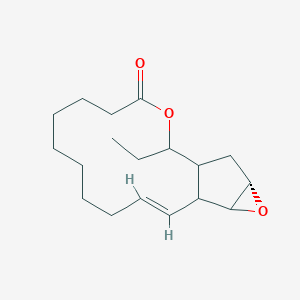
![2-(6-aminopurin-9-yl)-5-[2-(2,2-dimethylpropanoyloxymethoxy)-1-hydroxy-2-oxoethyl]-3-hydroxy-3,3a-dihydro-2H-furo[3,2-b]furan-5-carboxylic acid](/img/structure/B219943.png)

![2-({[(2-Chlorobenzoyl)amino]carbothioyl}amino)-4-ethyl-5-methyl-3-thiophenecarboxamide](/img/structure/B220029.png)
